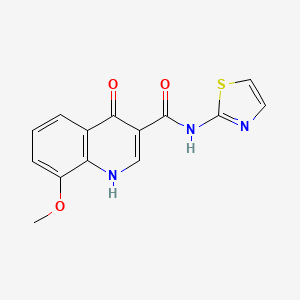![molecular formula C17H18N2O3S B12181321 N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12181321.png)
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of phenylprop-2-en-1-ylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Coupling with Acetamide: The sulfonamide intermediate is then coupled with 4-aminophenylacetamide under appropriate reaction conditions. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties, which could be useful in the development of new therapeutic agents.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide: Unique due to its specific structural configuration and potential pharmacological properties.
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(4-aminophenyl)sulfonamide: Another sulfonamide derivative with different biological activities.
Uniqueness
This compound stands out due to its unique combination of a sulfonamide group with a phenylprop-2-en-1-yl moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H18N2O3S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N-[4-[phenyl(prop-2-enyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3S/c1-3-13-19(16-7-5-4-6-8-16)23(21,22)17-11-9-15(10-12-17)18-14(2)20/h3-12H,1,13H2,2H3,(H,18,20) |
Clé InChI |
JUJMHXMGUGXASJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12181259.png)
acetate](/img/structure/B12181261.png)
![(2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12181268.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide](/img/structure/B12181272.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-7-methoxy-4-phenylquinoline](/img/structure/B12181278.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B12181287.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12181295.png)
![6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12181302.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B12181304.png)
![3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one](/img/structure/B12181305.png)

![1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12181333.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12181339.png)
